Disulfide, bis(3,4-difluorophenyl)
Overview
Description
Disulfide, bis(3,4-difluorophenyl): is an organic compound with the molecular formula C12H6F4S2 It is characterized by the presence of two 3,4-difluorophenyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3,4-difluorophenyl) typically involves the oxidation of thiols. One common method is the oxidative coupling of 3,4-difluorothiophenol using oxidizing agents such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under mild conditions to yield the desired disulfide compound .
Industrial Production Methods: Industrial production of disulfide, bis(3,4-difluorophenyl) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Disulfide, bis(3,4-difluorophenyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 3,4-difluorothiophenol.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Disulfide, bis(3,4-difluorophenyl) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, disulfide compounds are studied for their role in protein folding and stabilization. Disulfide, bis(3,4-difluorophenyl) can be used to investigate the effects of disulfide bonds on protein structure and function .
Medicine: Disulfide, bis(3,4-difluorophenyl) may be explored for its ability to modulate biological pathways involving disulfide bonds .
Industry: In the industrial sector, disulfide, bis(3,4-difluorophenyl) can be used in the production of polymers and other materials that require the incorporation of disulfide linkages for enhanced properties .
Mechanism of Action
The mechanism of action of disulfide, bis(3,4-difluorophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein’s tertiary and quaternary structures .
Comparison with Similar Compounds
Disulfide, bis(4-fluorophenyl): Similar structure but with fluorine atoms at the 4-position instead of the 3,4-positions.
Disulfide, bis(4-chlorophenyl): Similar structure with chlorine atoms instead of fluorine.
Disulfide, bis(3,4-dichlorophenyl): Similar structure with chlorine atoms at the 3,4-positions instead of fluorine.
Uniqueness: Disulfide, bis(3,4-difluorophenyl) is unique due to the presence of fluorine atoms at both the 3 and 4 positions on the aromatic rings. This substitution pattern can influence the compound’s reactivity and interactions compared to other disulfide compounds with different substituents .
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)disulfanyl]-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQFQGAEHUKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483477 | |
Record name | Disulfide, bis(3,4-difluorophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-25-8 | |
Record name | Bis(3,4-difluorophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60811-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disulfide, bis(3,4-difluorophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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